

# Secondary Metabolites of the Endophytic Fungus Chaetomium sp. Eef-10: A Technical Guide

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Compound of Interest		
Compound Name:	mollicellin H	
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This technical guide provides an in-depth overview of the secondary metabolites produced by the endophytic fungus Chaetomium sp. Eef-10, isolated from Eucalyptus exserta. This document details the bioactive compounds identified, their quantitative biological activities, and the experimental protocols for their isolation, purification, and characterization.

## **Overview of Secondary Metabolites**

Chaetomium sp. Eef-10 has been shown to produce a variety of secondary metabolites with significant biological activities. These compounds belong to different chemical classes, including depsidones, phenolic compounds, and pyranones. Research has demonstrated their potential as antibacterial, antitumor, and antioxidant agents.

## **Identified Bioactive Compounds**

To date, several bioactive secondary metabolites have been isolated and identified from the solid fermentation products of Chaetomium sp. Eef-10. These include:

- Depsidones: Mollicellins O, P, Q, and R, along with the known compounds Mollicellin G, H, and I.[1][2]
- Phenolic Compounds: Atraric acid and Ethyl 2,4-dihydroxy-3,6-dimethylbenzoate.



• Pyranone: 4-methyl-5,6-dihydro-2H-pyran-2-one.

## **Quantitative Bioactivity Data**

The isolated secondary metabolites from Chaetomium sp. Eef-10 have been evaluated for their antibacterial, cytotoxic, and antioxidant activities. The quantitative data from these assays are summarized in the tables below.

Table 1: Antibacterial and Antifungal Activities of Secondary Metabolites from Chaetomium sp. Eef-10

(IC<sub>50</sub> in µg/mL)

Compound	Staphylococcus aureus ATCC29213	Staphylococcus aureus N50 (MRSA)	Gram-negative Bacteria (Range)
Mollicellin O	10.23[1][2]	12.86[1][2]	-
Mollicellin H	5.14[1][2]	6.21[1][2]	-
Mollicellin I	15.77[1][2]	19.42[1][2]	-
Atraric acid	-	-	67.25–130.55
Ethyl 2,4-dihydroxy- 3,6-dimethylbenzoate	-	-	35.87–55.50
4-methyl-5,6-dihydro- 2H-pyran-2-one	-	-	>200

Note: The Gram-negative bacteria tested for Atraric acid and Ethyl 2,4-dihydroxy-3,6-dimethylbenzoate were not specified in the available literature.

## Table 2: Cytotoxic and Antioxidant Activities of Secondary Metabolites from Chaetomium sp. Eef-10 (IC<sub>50</sub> in μg/mL)



Compound	Cytotoxicity against HepG2	Cytotoxicity against HeLa	Antioxidant (DPPH Radical Scavenging)
Mollicellin G	19.64[2]	13.97[2]	-
Mollicellin H	6.83[2]	>50[2]	-
Mollicellin I	>50[2]	21.35[2]	-
Mollicellin O	-	-	71.92[1][2]
Ethyl 2,4-dihydroxy- 3,6-dimethylbenzoate	1.50	-	-

Note: Camptothecin was used as a positive control for the antitumor activity assay against HepG2 cells, with an IC $_{50}$  of 3.6  $\mu g/mL$ .

#### **Experimental Protocols**

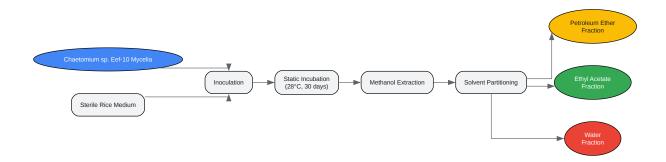
This section provides detailed methodologies for the key experiments involved in the study of Chaetomium sp. Eef-10 secondary metabolites.

#### **Fungal Cultivation and Extraction**

The endophytic fungus Chaetomium sp. Eef-10 was cultivated using solid-state fermentation.

- Media Preparation: Autoclave rice solid medium in 1 L Erlenmeyer flasks.
- Inoculation: Inoculate the sterilized medium with the mycelia of Chaetomium sp. Eef-10.
- Incubation: Incubate the flasks under static conditions at 28 °C for 30 days.
- Extraction: Following incubation, extract the fermented rice substrate with methanol (MeOH).
- Partitioning: Partition the resulting extract between petroleum ether, ethyl acetate (EtOAc), and water.





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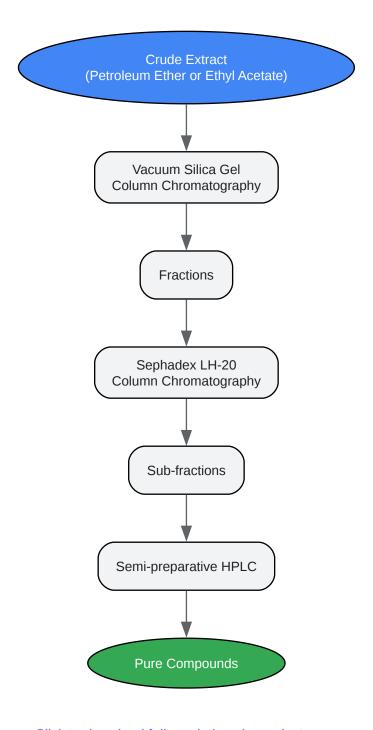
Fungal Cultivation and Extraction Workflow

## **Isolation and Purification of Secondary Metabolites**

The petroleum ether and ethyl acetate fractions were subjected to various chromatographic techniques to isolate the pure compounds.

- Vacuum Silica Gel Column Chromatography: The crude extracts were first fractionated using vacuum silica gel column chromatography.
- Sephadex LH-20 Column Chromatography: Further separation of the fractions was achieved using a Sephadex LH-20 column.
- Semi-preparative High-Performance Liquid Chromatography (HPLC): The final purification of the compounds was performed by semi-preparative HPLC.





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Isolation and Purification Workflow

#### **Antibacterial Activity Assay (MTT Method)**

The antibacterial activity of the isolated compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.



- Bacterial Culture: Prepare a suspension of the target bacteria in a suitable broth.
- Treatment: Add different concentrations of the test compounds to the bacterial suspension in a 96-well plate.
- Incubation: Incubate the plate under appropriate conditions for bacterial growth.
- MTT Addition: Add MTT solution to each well and incubate further.
- Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
- IC<sub>50</sub> Calculation: Calculate the half-maximal inhibitory concentration (IC<sub>50</sub>) from the doseresponse curve.

### **Cytotoxic Activity Assay (CCK-8 Method)**

The cytotoxic activity against cancer cell lines was evaluated using the Cell Counting Kit-8 (CCK-8) assay.

- Cell Seeding: Seed the target cancer cells in a 96-well plate and allow them to adhere overnight.
- Compound Treatment: Treat the cells with various concentrations of the isolated compounds.
- Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
- CCK-8 Reagent Addition: Add CCK-8 solution to each well and incubate for 1-4 hours.
- Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
- IC<sub>50</sub> Calculation: Determine the IC<sub>50</sub> value, which is the concentration of the compound that inhibits cell growth by 50%.



### **Antioxidant Activity Assay (DPPH Radical Scavenging)**

The antioxidant potential of the compounds was assessed by their ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

#### Protocol:

- Sample Preparation: Prepare different concentrations of the test compounds in a suitable solvent (e.g., methanol).
- DPPH Solution: Prepare a fresh solution of DPPH in the same solvent.
- Reaction Mixture: Mix the test compound solutions with the DPPH solution.
- Incubation: Incubate the mixture in the dark at room temperature for a specific time (e.g., 30 minutes).
- Absorbance Measurement: Measure the absorbance of the solution at the characteristic wavelength of DPPH (around 517 nm). A decrease in absorbance indicates radical scavenging activity.
- IC<sub>50</sub> Calculation: Calculate the IC<sub>50</sub> value, representing the concentration of the compound required to scavenge 50% of the DPPH radicals.

#### Conclusion

The endophytic fungus Chaetomium sp. Eef-10 is a promising source of novel bioactive secondary metabolites. The compounds isolated to date have demonstrated significant antibacterial, cytotoxic, and antioxidant activities, highlighting their potential for further investigation in drug discovery and development programs. The experimental protocols detailed in this guide provide a framework for the continued exploration of the chemical diversity and therapeutic potential of this fungal endophyte.

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#### References

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